1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a methylsulfanyl phenyl group
Preparation Methods
The synthesis of 1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves several steps. One common method includes the reaction of a pyridine derivative with a carboxylic acid derivative under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-2-CARBOXYLIC ACID: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-5-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a similar structure but differs in the position of the oxo group.
1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-4-CARBOXYLIC ACID: This compound has a similar structure but differs in the position of the carboxylic acid group.
Properties
Molecular Formula |
C15H14N2O4S |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-[2-(3-methylsulfanylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4S/c1-22-12-4-2-3-11(7-12)16-13(18)9-17-8-10(15(20)21)5-6-14(17)19/h2-8H,9H2,1H3,(H,16,18)(H,20,21) |
InChI Key |
JHNPMMHYJDJHCM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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